molecular formula C7H6FNaO3S B2881656 Sodium (3-fluorophenyl)methanesulfonate CAS No. 1351644-67-1

Sodium (3-fluorophenyl)methanesulfonate

Cat. No.: B2881656
CAS No.: 1351644-67-1
M. Wt: 212.17
InChI Key: RJODCRMBZXITCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3-fluorophenyl)methanesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a fluorophenyl group attached to a methanesulfonate moiety, with sodium as the counterion. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific applications.

Scientific Research Applications

Sodium (3-fluorophenyl)methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: this compound is used in the production of specialty chemicals and materials.

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-fluorophenyl)methanesulfonate typically involves the reaction of 3-fluorobenzene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with sodium hydroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium (3-fluorophenyl)methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonates, while oxidation can produce sulfonic acids.

Comparison with Similar Compounds

  • Sodium (4-fluorophenyl)methanesulfonate
  • Sodium (2-fluorophenyl)methanesulfonate
  • Sodium (3-chlorophenyl)methanesulfonate

Comparison: Sodium (3-fluorophenyl)methanesulfonate is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, the 3-fluoro derivative exhibits distinct electronic and steric properties, making it suitable for specific applications in organic synthesis and other fields.

Properties

IUPAC Name

sodium;(3-fluorophenyl)methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S.Na/c8-7-3-1-2-6(4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODCRMBZXITCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.